molecular formula C15H15FO B7993467 1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol

1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol

Cat. No.: B7993467
M. Wt: 230.28 g/mol
InChI Key: VFNAVQQYXNBAGS-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C15H15FO It is a derivative of naphthalene, featuring a fluoro group at the 4-position and a cyclopropyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoronaphthalene and cyclopropylcarbinol.

    Reaction Conditions: A common method involves the use of a Grignard reagent, where 4-fluoronaphthalene is reacted with cyclopropylmagnesium bromide in the presence of a suitable solvent like diethyl ether.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ketone.

    Reduction: 1-(4-Fluoro-1-naphthyl)-1-cyclopropyl methane.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropyl moiety can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-1-naphthyl)ethanol: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Fluoro-1-naphthyl)-1-propyl ethanol: Contains a propyl group instead of a cyclopropyl group, which can influence its physical and chemical properties.

Uniqueness

1-(4-Fluoro-1-naphthyl)-1-cyclopropyl ethanol is unique due to the presence of both the fluoro and cyclopropyl groups. This combination can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-cyclopropyl-1-(4-fluoronaphthalen-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-15(17,10-6-7-10)13-8-9-14(16)12-5-3-2-4-11(12)13/h2-5,8-10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNAVQQYXNBAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=C(C3=CC=CC=C32)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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